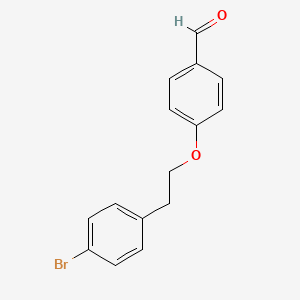

4-(4-Bromophenethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenethoxy)benzaldehyde is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzaldehyde, where a bromine atom is substituted at the para position of the benzene ring, and an ethoxy group is attached to another benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals, agrochemicals, and other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(4-Bromophenethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with 4-formylphenoxyethanol under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products Formed

Oxidation: 4-(4-Bromophenethoxy)benzoic acid.

Reduction: 4-(4-Bromophenethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(4-Bromophenethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and dyestuffs

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenethoxy)benzaldehyde involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom activates the benzene ring towards electrophilic substitution reactions, while the aldehyde group can participate in condensation reactions. These properties make it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Bromophenoxy)benzaldehyde: Similar structure but lacks the ethoxy group.

4-Bromobenzaldehyde: Contains only the bromine-substituted benzaldehyde without additional functional groups.

Uniqueness

4-(4-Bromophenethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the ethoxy group, which provide distinct reactivity and make it suitable for specific synthetic applications that other similar compounds may not fulfill .

Activité Biologique

4-(4-Bromophenethoxy)benzaldehyde, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H11BrO2

- Molecular Weight : 277.13 g/mol

- CAS Number : 69240-56-8

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. A study demonstrated that this compound could modulate the effectiveness of certain antibiotics, enhancing their bactericidal effects. For instance, when combined with norfloxacin, the minimum inhibitory concentration (MIC) was significantly reduced, indicating a potentiation of antibiotic activity .

| Bacterial Strain | Antibiotic Alone (MIC) | Antibiotic + this compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 287 µg/mL | 256 µg/mL |

| E. coli | 64 µg/mL | 32 µg/mL |

This reduction in MIC suggests that the compound may alter bacterial membrane permeability, allowing greater antibiotic penetration .

The proposed mechanism for the antibacterial activity of this compound involves interaction with bacterial cell membranes. It is hypothesized that this compound disrupts the integrity of the membrane, leading to increased susceptibility to antibiotics . Furthermore, it has been suggested that phenolic compounds can induce oxidative stress in bacteria, contributing to their antimicrobial effects .

Study on Staphylococcus aureus

A detailed investigation was conducted to assess the interaction between this compound and various antibiotics against Staphylococcus aureus. The study found that the compound not only reduced the MIC of norfloxacin but also had a synergistic effect with other antibiotics like ciprofloxacin. The results indicated that this compound could serve as an effective adjuvant in antibiotic therapy .

Toxicity Assessment

While exploring its antibacterial properties, researchers also evaluated the toxicity of this compound using Drosophila melanogaster as a model organism. The findings revealed a dose-dependent toxic effect, suggesting that while it has therapeutic potential, careful consideration of dosage is crucial to minimize adverse effects .

Propriétés

IUPAC Name |

4-[2-(4-bromophenyl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUWNCIHGSEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.